

# 4-Chlorobenzenesulfonohydrazide CAS number and structure

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## Compound of Interest

Compound Name:	4-Chlorobenzenesulfonohydrazide
CAS No.:	2751-25-9
Cat. No.:	B1596285

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The Strategic Utilization of **4-Chlorobenzenesulfonohydrazide** in Advanced Drug Discovery: A Technical Whitepaper

## Executive Summary

As modern drug discovery pivots toward highly targeted, mechanism-based therapeutics, the selection of versatile and structurally robust pharmacophore building blocks is paramount. **4-Chlorobenzenesulfonohydrazide** (4-CBSH) has emerged as a critical bifunctional reagent in medicinal chemistry. Featuring a highly reactive sulfonohydrazide moiety paired with a lipophilic para-chlorophenyl ring, 4-CBSH serves as the foundational architecture for synthesizing bioactive sulfonylhydrazones. This whitepaper provides an in-depth technical analysis of the physicochemical properties, self-validating synthetic protocols, and advanced pharmacological applications of 4-CBSH.

## Structural Dynamics and Physicochemical Profiling

The structural architecture of 4-CBSH (CAS: 2751-25-9) dictates its utility in both organic synthesis and biological targeting. The electron-withdrawing nature of the chlorine atom at the para position increases the electrophilicity of the sulfonyl group during initial synthesis. In the

final derivatized active pharmaceutical ingredient (API), this halogen substitution enhances lipophilicity, improves metabolic stability against cytochrome P450 oxidation, and provides specific steric bulk designed to anchor into the hydrophobic pockets of target enzymes.

To facilitate rational drug design, the core quantitative physicochemical parameters of 4-CBSH are summarized below:

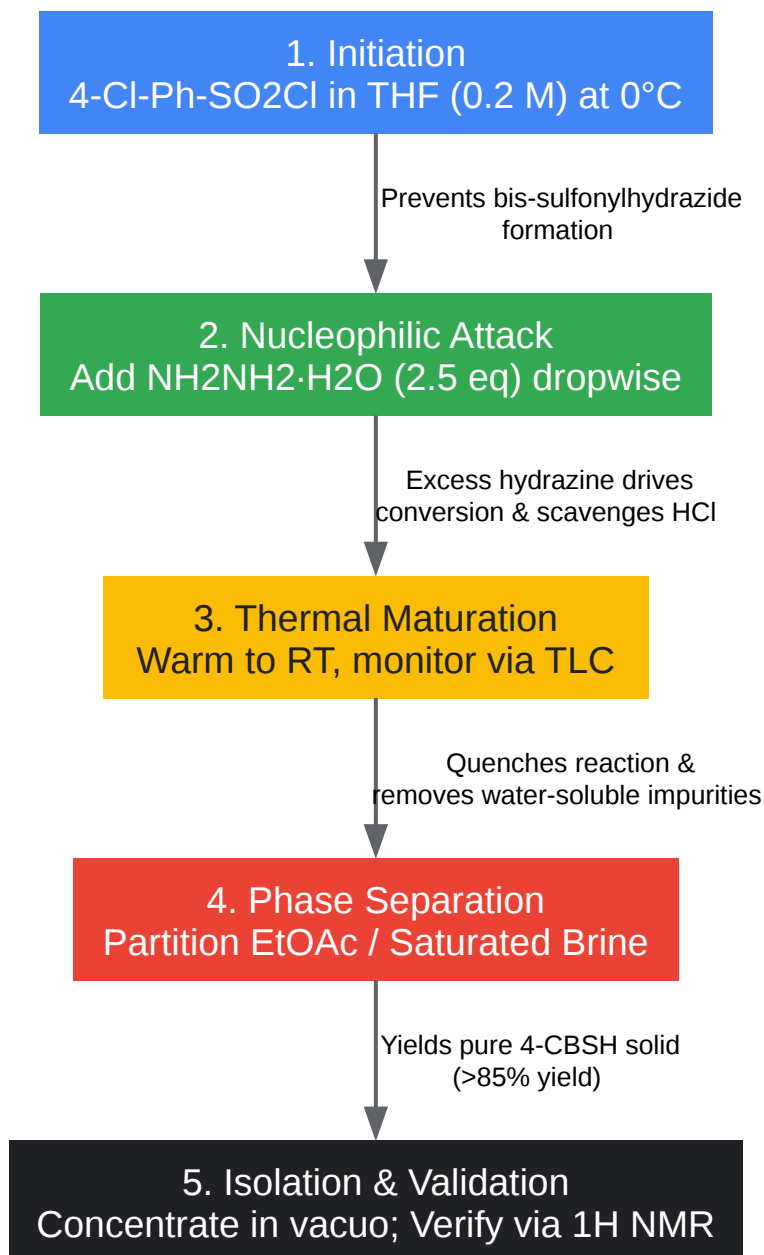
Physicochemical Property	Value	Structural Significance / Causality
CAS Number	2751-25-9	Standardized registry identifier for regulatory and procurement tracking[1].
Molecular Weight	206.65 g/mol	Low molecular weight ensures the final derivatized API complies with Lipinski's Rule of 5[1].
Topological Polar Surface Area	80.6 Å <sup>2</sup>	Provides optimal hydrogen bonding capacity (donor/acceptor) for enzyme active site anchoring[1].
XLogP3	0.5	Indicates a balanced lipophilic-hydrophilic profile, essential for cellular membrane permeability[1].
Monoisotopic Mass	205.99 Da	Critical parameter for high-resolution mass spectrometry (HRMS) validation during synthesis[1].

## Self-Validating Synthetic Methodology

To ensure high-fidelity synthesis of 4-CBSH, the following protocol establishes a self-validating system where each phase contains built-in quality control metrics. This strict operational causality prevents the propagation of kinetic byproducts into downstream drug development.

Protocol: Preparation of **4-Chlorobenzenesulfonylhydrazide** Adapted from established sulfonylhydrazide synthesis methodologies [2](#)[2].

- **Initiation:** Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M. Cool the reaction vessel to 0 °C. **Causality:** THF is a polar aprotic solvent that stabilizes the electrophilic sulfonyl center without competing as a nucleophile. Cryogenic conditions are mandatory to suppress the highly exothermic nature of the subsequent nucleophilic attack.
- **Nucleophilic Attack:** Add hydrazine monohydrate (2.5 equiv) dropwise under continuous stirring. **Causality:** The stoichiometric excess of hydrazine is critical; it acts dually as the primary nucleophile and as a basic scavenger for the generated HCl byproduct. This prevents the protonation of unreacted hydrazine and strictly inhibits the formation of symmetrical bis-sulfonylhydrazides.
- **Thermal Maturation:** Remove the ice bath and allow the system to equilibrate to room temperature. Monitor progression via Thin Layer Chromatography (TLC). **Causality:** Gradual thermal maturation drives the reaction to thermodynamic completion while avoiding the kinetic trapping of reactive intermediates.
- **Phase Separation:** Partition the mixture between Ethyl Acetate (EtOAc) and saturated brine. Extract the aqueous layer with EtOAc. **Causality:** The biphasic extraction quenches the reaction and selectively partitions the highly polar unreacted hydrazine and salts into the aqueous phase, leaving the target 4-CBSH in the organic layer.
- **Isolation & Validation:** Dry the combined organic layers over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo to yield a white solid. **Self-Validation Metric:** Confirm structural integrity via <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>). The presence of a broad singlet at δ 4.19 ppm (-NH<sub>2</sub>, 2H) and δ 8.48 ppm (-NH, 1H), alongside the characteristic para-substituted aromatic doublets at δ 7.68 and 7.80 ppm, definitively validates the product[2].



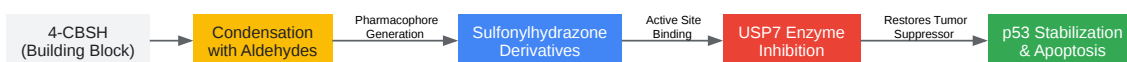
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Self-validating synthesis workflow for **4-Chlorobenzenesulfonylhydrazide**.

## Pharmacological Applications and Mechanistic Pathways

The true value of 4-CBSH lies in its capacity to undergo rapid condensation with diverse aldehydes and ketones, generating libraries of sulfonylhydrazones with potent biological activities.

Targeted USP7 Enzyme Inhibition (Antiviral/Anticancer) 4-CBSH serves as the foundational pharmacophore for synthesizing N-sulfonamide 2-pyridone derivatives. By condensing 4-CBSH with benzothiazole-bearing aldehydes, researchers generate potent sulfonylhydrazones. According to recent studies [3\[3\]](#), these molecules act as highly effective Ubiquitin-Specific Protease 7 (USP7) inhibitors. Inhibiting USP7 prevents the aberrant degradation of the p53 tumor suppressor protein, thereby inducing apoptosis in malignant cells and exhibiting pronounced antiviral activity against HSV-1[\[3\]](#).



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Mechanistic pathway of 4-CBSH derivatives inhibiting USP7 to stabilize p53.

**Cytotoxic Quinoline-3-Carbaldehyde Hydrazones** The sulfonylhydrazide moiety of 4-CBSH is highly reactive toward quinoline-3-carbaldehydes, forming stable hydrazone linkages. As documented in [4\[4\]](#), the resulting compounds demonstrate significant in vitro cytotoxic properties against human cancer cell lines (e.g., DAN-G and SISO). The para-chloro group enhances the molecule's ability to penetrate cellular membranes and anchor into hydrophobic binding pockets[\[4\]](#).

**Catalyst-Free 1,4-Sulfonyliodination** Beyond direct API synthesis, 4-CBSH is utilized as a radical precursor in the metal-free 1,4-sulfonyliodination of 1,3-enynes. Mediated by tert-butyl hydroperoxide (TBHP) and iodine, 4-CBSH cleanly delivers the sulfonyl radical, enabling the highly regioselective synthesis of tetrasubstituted allenyl iodides—complex motifs essential for advanced material sciences and medicinal chemistry [5\[5\]](#).

## References

- Source: National Institutes of Health (NIH)
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## Sources

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